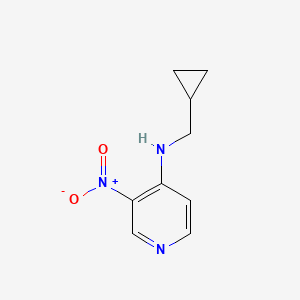
(1S,2S)-1,2-Bis(1-naphthyl)-1,2-ethanediamine
Overview
Description
(1S,2S)-1,2-Bis(1-naphthyl)-1,2-ethanediamine, commonly known as "BINAP," is a chiral ligand widely used in asymmetric synthesis. BINAP is a bidentate ligand that forms complexes with a variety of transition metals, such as palladium, rhodium, and ruthenium. The chiral nature of BINAP makes it a powerful tool in enantioselective catalysis, leading to the production of optically pure compounds.
Mechanism of Action
The mechanism of action of BINAP involves the formation of a complex with a transition metal catalyst. The chiral nature of BINAP induces a chiral environment around the metal center, leading to enantioselective catalysis. The BINAP-metal complex can interact with the substrate in a variety of ways, leading to the formation of the desired product with high enantioselectivity.
Biochemical and Physiological Effects
BINAP has no known biochemical or physiological effects. It is used solely as a chemical reagent in laboratory experiments.
Advantages and Limitations for Lab Experiments
The advantages of using BINAP as a ligand in asymmetric catalysis include its high enantioselectivity, versatility, and compatibility with a variety of substrates and catalysts. BINAP is also relatively easy to synthesize and can be obtained in high purity.
The limitations of using BINAP include its high cost, sensitivity to air and moisture, and potential toxicity. BINAP is also limited in its ability to control the regiochemistry of reactions.
Future Directions
For research involving BINAP include the development of new synthetic methods and the exploration of its applications in new areas of catalysis. The use of BINAP in the synthesis of complex natural products and pharmaceuticals is an area of active research. The development of new ligands based on the structure of BINAP is also an area of interest. Finally, the use of BINAP in the development of new materials with unique properties is an area of potential future research.
Scientific Research Applications
BINAP has been extensively studied for its applications in asymmetric catalysis. It has been used as a ligand in a variety of reactions, such as hydrogenation, oxidation, and cross-coupling reactions. BINAP has also been used in the synthesis of natural products and pharmaceuticals. Its ability to control the stereochemistry of reactions has made it a valuable tool in drug discovery.
properties
IUPAC Name |
(1S,2S)-1,2-dinaphthalen-1-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H,23-24H2/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJVMUUCGDSHBT-VXKWHMMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H]([C@H](C3=CC=CC4=CC=CC=C43)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-1,2-Bis(1-naphthyl)-1,2-ethanediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B1497460.png)

![(3-(4-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL)methanamine](/img/structure/B1497465.png)








![N-[2-(2,5-dimethylphenoxy)ethyl]cyclopropanamine](/img/structure/B1497482.png)

